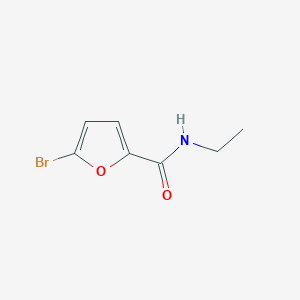
5-bromo-N-ethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-ethylfuran-2-carboxamide is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-bromo-N-ethylfuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antiviral properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted with a bromine atom and an ethyl group at the nitrogen position. The synthesis typically involves multiple steps, including the bromination of furan derivatives and subsequent amide formation.
Synthesis Overview:
- Bromination of Furan : Furan is treated with bromine to introduce the bromine substituent.
- Formation of Amide : The brominated furan is then reacted with N-ethylamine to form the final amide product.
Anti-inflammatory Properties
Initial studies have indicated that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies suggest effective binding to COX-2, which may correlate with its anti-inflammatory effects. Further biological assays are necessary to confirm these findings and elucidate the mechanism of action.
Antiviral Activity
Research has also highlighted the potential antiviral properties of furan-carboxamide derivatives. For instance, related compounds have demonstrated significant activity against the H5N1 influenza virus, suggesting that modifications to the furan scaffold can enhance antiviral efficacy. Although specific data on this compound's antiviral activity is limited, its structural similarity to effective antiviral agents warrants further investigation .
Structure-Activity Relationship (SAR)
The biological activity of furan-carboxamide derivatives often depends on their structural features. SAR studies indicate that variations in substituents can significantly influence binding affinity and biological efficacy. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(2-methylphenyl)furan-2-carboxamide | Methylphenyl group instead of ethyl | Potentially different binding affinities |
| 5-bromo-N-(pyrrolidinyl)furan-2-carboxamide | Pyrrolidine moiety | Different pharmacological profiles |
| 5-bromo-N-(4-methylphenyl)furan-2-carboxamide | Para-substituted phenyl group | Distinct interactions in biological systems |
These variations highlight how subtle changes in chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the potential applications of this compound:
- Influenza A Virus Inhibition : A study found that certain furan-carboxamide derivatives exhibited micromolar potency against H5N1, with a notable compound demonstrating an EC50 value of 1.25 μM . This suggests that similar derivatives may be explored for their antiviral potential.
- COX-2 Inhibition : Preliminary molecular docking studies suggest that this compound may effectively inhibit COX-2, although further experimental validation is required to confirm its efficacy and mechanism.
Propriétés
IUPAC Name |
5-bromo-N-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDRPFZAGIJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391169 |
Source


|
| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544702-49-0 |
Source


|
| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













